Methyl nitroacetate

説明

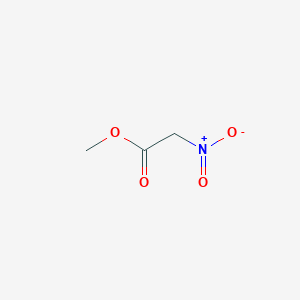

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 2-nitroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO4/c1-8-3(5)2-4(6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBSWLMUHHZLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179539 | |

| Record name | Nitroacetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2483-57-0 | |

| Record name | Methyl 2-nitroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2483-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroacetic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002483570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl nitroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitroacetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl nitroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl Nitroacetate and Derivatives

Established Synthetic Pathways for Methyl Nitroacetate (B1208598)

Synthesis from Nitromethane (B149229) via Dipotassium (B57713) Salt of Nitroacetic Acid

A well-established method for synthesizing methyl nitroacetate involves a two-step process starting from nitromethane. acs.org The first step is the self-condensation of nitromethane in the presence of a strong base, such as potassium hydroxide, to form the dipotassium salt of nitroacetic acid. google.comsci-hub.se This is followed by the acid-catalyzed esterification of the salt to yield this compound. sci-hub.se

The formation of the dipotassium salt of nitroacetic acid is typically achieved by reacting nitromethane with a concentrated solution of potassium hydroxide. orgsyn.org The reaction mixture is heated to reflux, often around 160°C. orgsyn.org Yields for this step are reported to be in the range of 79–88%. orgsyn.org For the subsequent esterification, the dipotassium salt is suspended in methanol (B129727) and treated with a strong acid, such as sulfuric acid, at low temperatures, typically around -15°C. orgsyn.orgorgsyn.org

Table 1: Reaction Conditions for the Synthesis of this compound

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Formation of Dipotassium Salt | Nitromethane, Potassium Hydroxide | Reflux (approx. 160°C) | 79-88% orgsyn.org |

| Esterification | Dipotassium salt of nitroacetic acid, Methanol, Sulfuric Acid | -15°C | 60-66% mdma.ch |

A significant consideration in this synthetic pathway is the energetic and potentially explosive nature of the intermediate, the dipotassium salt of nitroacetic acid, particularly when dry. wordpress.comacs.org Historical procedures involved drying this salt in a vacuum desiccator and then grinding it into a fine powder, which are hazardous operations. acs.orgacs.org There is a reported instance of an explosion involving the dry dipotassium salt. orgsyn.org To mitigate these risks, it is strongly recommended that all reactions involving these intermediates be conducted behind a blast shield with appropriate personal protective equipment. wordpress.com Modern, safer protocols avoid the isolation and drying of the dipotassium salt, instead using the wet material directly in the subsequent esterification step. acs.orgwordpress.com Failure to neutralize the crude esterification product before distillation can also lead to an unstable protonated species that could detonate at elevated temperatures. acs.orgscribd.com

Esterification of Nitroacetic Acid

This compound can also be synthesized through the direct esterification of nitroacetic acid with methanol. ontosight.ai This reaction is typically catalyzed by an acid. mdma.chontosight.ai Both hydrochloric acid and sulfuric acid have been used as catalysts for this process. orgsyn.org The free nitroacetic acid itself can be obtained by treating its dipotassium salt with hydrogen chloride in ether. mdma.ch

Nitration of Precursors (e.g., β-Ketoesters, α-Halo Acetates)

Alternative synthetic routes to nitroacetate esters involve the nitration of suitable precursors. researchgate.net One such method is the nitration of β-ketoesters. researchgate.netsci-hub.se For instance, a process has been described where an alkyl acetoacetate (B1235776) is treated with nitric acid in the presence of a carboxylic acid anhydride. google.com This forms an intermediate alkyl nitroacetoacetate, which is then cleaved by a nucleophile to yield the alkyl nitroacetate. google.com Another approach involves the reaction of α-halo acetates, such as ethyl iodoacetate, with silver nitrite (B80452) to produce the corresponding nitroacetate ester. google.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a focus on developing more environmentally friendly and safer methods for the synthesis of this compound, aligning with the principles of green chemistry. nih.govroyalsocietypublishing.org These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. royalsocietypublishing.org

Furthermore, this improved method replaces the carcinogenic solvent benzene (B151609), which was traditionally used for extraction, with safer alternatives like ethyl acetate (B1210297) or dichloromethane (B109758). acs.orgacs.orgfigshare.com The new procedure also eliminates the need for a drying agent and requires only a single distillation, compared to the two distillations needed in the older method. wordpress.comacs.orgfigshare.com While the yield might be slightly lower than the original procedure, the significant improvements in safety and environmental impact are considered a worthwhile trade-off. acs.org The use of microwave irradiation as a green heating source is another potential area for making the synthesis more efficient and environmentally benign. nih.govroyalsocietypublishing.org

Table 2: Comparison of Traditional and Green Synthesis of this compound

| Feature | Traditional Method | Green Method |

|---|---|---|

| Intermediate Handling | Drying and grinding of explosive dipotassium salt acs.orgacs.org | Use of wet dipotassium salt acs.org |

| Extraction Solvent | Benzene (carcinogenic) acs.org | Ethyl acetate or Dichloromethane acs.orgacs.org |

| Drying Agent | Required (e.g., sodium sulfate) acs.org | Not required wordpress.comfigshare.com |

| Distillation | Two distillations required acs.orgacs.org | Single distillation required wordpress.comacs.org |

Synthesis of Substituted Methyl Nitroacetates and Analogues

The synthesis of substituted methyl nitroacetates and their analogues expands the utility of this class of compounds as versatile building blocks in organic chemistry. sci-hub.se Various methods have been developed to introduce different functional groups into the this compound structure, leading to precursors for a wide range of more complex molecules. organic-chemistry.org

Methyl 2,2-Difluoro-2-nitroacetate: Synthesis and Unique Properties

Methyl 2,2-difluoro-2-nitroacetate is a fluorinated derivative of this compound with the chemical formula C4H5F2NO4. solubilityofthings.com At room temperature, it exists as a colorless to pale yellow liquid. solubilityofthings.com The introduction of two fluorine atoms onto the α-carbon significantly alters the compound's properties. Fluorination can enhance the biological activity of molecules, a phenomenon sometimes referred to as the "fluorine effect," which can lead to more potent or selective pharmaceuticals. solubilityofthings.com This compound is a valuable intermediate in organic synthesis, enabling the creation of complex molecules through reactions like nucleophilic substitution. solubilityofthings.com

Physical and Chemical Properties of Methyl 2,2-Difluoro-2-nitroacetate

| Property | Value |

|---|---|

| Molecular Formula | C4H5F2NO4 |

| CAS Number | 145598-23-8 |

| Molecular Weight | 167.08 g/mol |

| Density | 1.4220 g/cm³ |

| Boiling Point | 144.00 °C |

| Melting Point | -78.00 °C |

Source: solubilityofthings.com

Transesterification of this compound to Higher Esters

Transesterification is a key reaction for modifying the ester group of this compound to produce higher or more complex esters. sci-hub.seresearchgate.net This process is valuable for creating a library of nitroacetate building blocks with tailored reactivity and stability. sci-hub.se Unlike methyl acetoacetate, this compound undergoes uncatalyzed thermal transesterification with low yields and at higher temperatures. researchgate.net Therefore, catalytic systems are generally required to facilitate this transformation efficiently. sci-hub.seresearchgate.net

Catalytic Systems for Transesterification (e.g., Dibutyltin(IV)oxide)

Various catalysts, including protic and Lewis acids, have been explored to promote the transesterification of this compound. researchgate.net Among these, dibutyltin(IV) oxide (DBTO) has proven to be a particularly effective catalyst. sci-hub.seresearchgate.net DBTO facilitates a convenient synthetic methodology to produce a range of 2-nitroacetate esters from this compound and various alcohols, including higher molecular weight and functionalized ones. sci-hub.seresearchgate.net

In a screening of different catalysts, DBTO showed higher effectiveness for the transesterification of methyl 2-nitroacetate compared to other esters like methyl valerate (B167501) and methyl acetoacetate under the same conditions. sci-hub.se The use of DBTO allows for the successful synthesis of corresponding 2-nitroacetate esters in good yields with aliphatic, unsaturated, and oxidation-sensitive alcohols. researchgate.net

Catalyst Screening for Transesterification of Methyl Esters with 1-Octanol (B28484)

| Methyl Ester | Catalyst | Conversion (%) [b] | Spectroscopic Yield (%) [c] |

|---|---|---|---|

| Methyl valerate | DBTO | 11 | 11 |

| Methyl acetoacetate | DBTO | 90 | 85 |

| Methyl 2-nitroacetate | DBTO | 95 | 85 |

| Methyl 2-nitroacetate | p-TsOH | 85 | 50 |

| Methyl 2-nitroacetate | DMAP | 10 | 10 |

| Methyl 2-nitroacetate | Ti(OiPr)₄ | 95 | 75 |

| Methyl 2-nitroacetate | InI₃ | 90 | 70 |

Adapted from a study conducted at 100 °C for 90 minutes with an 8 mol% catalyst loading. sci-hub.se [b] Conversion determined by ¹H NMR with an internal standard. sci-hub.se [c] Spectroscopic yield determined by ¹H NMR with an internal standard. sci-hub.se

This catalytic system provides a reliable protocol for diversifying the ester functionality of nitroacetates, thereby expanding their application in organic synthesis. sci-hub.se

Reactivity with Diverse Alcohols

The conversion of this compound to other alkyl nitroacetates through transesterification with various alcohols is a key synthetic strategy. However, the reactivity of this compound in these reactions is notably different from other activated esters like methyl acetoacetate.

Research has shown that the thermal, uncatalyzed transesterification of this compound proceeds with low yields and requires higher temperatures compared to methyl acetoacetate. sci-hub.se For instance, the reaction with 1-octanol at 100 °C showed only 10% conversion, and while increasing the temperature to 130 °C improved the conversion to 73%, the yields were low, suggesting degradation processes were occurring. sci-hub.se With lower boiling point alcohols such as ethanol, uncatalyzed thermal transesterification at 100 °C was not observed at all, highlighting a significant temperature threshold for this process. sci-hub.se

To overcome these limitations, various catalysts have been investigated. Both protic and Lewis acids have been shown to promote the exchange of the alkanoyl groups. sci-hub.se A particularly effective and convenient synthetic methodology has been developed using dibutyltin(IV) oxide (DBTO) as a catalyst. sci-hub.seresearchgate.net This method allows for the successful transesterification of this compound with a wide range of alcohols, including higher molecular weight, functionalized, aliphatic, and unsaturated alcohols, to produce the corresponding 2-nitroacetate esters in good yields. sci-hub.seresearchgate.net

The DBTO-catalyzed methodology has proven effective for various primary and secondary alcohols. Aliphatic alcohols, even those with steric hindrance at the α or β position (like isopropanol (B130326) and pentan-2-ol), are suitable reagents for displacing methanol from this compound. sci-hub.se However, the reaction does not proceed with tertiary alcohols like tert-butyl alcohol. sci-hub.se The cleavage of the related ethyl nitroacetoacetate by alcohols has also been studied, with the rate of cleavage found to decrease in the order of water > methanol > ethanol. scribd.com

The following table summarizes the results of the transesterification of this compound with a variety of alcohols in the presence of DBTO, demonstrating the scope and efficiency of this catalytic system.

Table 1: Transesterification of this compound with Various Alcohols Using DBTO Catalyst

| Alcohol | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Butanol | 100 | 24 | 78 | sci-hub.se |

| 1-Pentanol | 100 | 24 | 82 | sci-hub.se |

| 1-Octanol | 100 | 6 | 79 | sci-hub.se |

| Isopropanol | 100 | 24 | 65 | sci-hub.se |

| Pentan-2-ol | 100 | 24 | 71 | sci-hub.se |

| Allyl alcohol | 100 | 24 | 75 | sci-hub.se |

| Propargyl alcohol | 100 | 24 | 68 | sci-hub.se |

Reaction Mechanisms and Reactivity of Methyl Nitroacetate

Nucleophilic Reactivity of the α-Carbon in Methyl Nitroacetate (B1208598)

The presence of two electron-withdrawing groups (nitro and methoxycarbonyl) significantly increases the acidity of the α-protons of methyl nitroacetate, facilitating the formation of a stabilized carbanion (a nitronate). This carbanion is a soft nucleophile, making it an excellent candidate for various carbon-carbon bond-forming reactions.

This compound is a competent nucleophile in Michael additions, a type of conjugate addition, where it adds to α,β-unsaturated carbonyl compounds and other Michael acceptors. wikipedia.org This reactivity is foundational for the synthesis of a wide range of functionalized molecules.

The development of organocatalysis has provided powerful tools for the enantioselective conjugate addition of nucleophiles. In this context, chiral primary amines and their derivatives have been successfully employed to catalyze the asymmetric addition of this compound to α,β-unsaturated enones. acgih.org These reactions, promoted by bifunctional organocatalysts, can produce chiral γ-nitro ketones with high enantioselectivity. acgih.org These products are valuable synthetic intermediates, as they can be further transformed into chiral γ-nitro ketones and δ-keto esters. acgih.org

One notable example is the use of a diamine-derived squaramide, which has been shown to be superior to thioureas and cinchona-derived squaramides in catalyzing the addition of this compound to cyclic diketoenones. uni.lu This highlights the importance of catalyst selection in achieving high efficiency and stereoselectivity. uni.lu Research has shown that 9-amino-9-deoxyepiquinine, a chiral primary amine catalyst, in the presence of benzoic acid and water, effectively promotes the conjugate addition of ethyl nitroacetate to various α,β-unsaturated ketones, yielding the corresponding Michael adducts in high yields and enantioselectivities. The resulting adducts can be readily denitrated to afford valuable δ-keto esters.

Table 1: Organocatalytic Asymmetric Conjugate Addition of Ethyl Nitroacetate to α,β-Unsaturated Ketones

| Entry | R¹ | R² | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | C₆H₅ | CH₃ | 72 | 92 | 95 |

| 2 | 4-ClC₆H₄ | CH₃ | 72 | 95 | 96 |

| 3 | 4-BrC₆H₄ | CH₃ | 72 | 94 | 96 |

| 4 | 4-MeOC₆H₄ | CH₃ | 120 | 85 | 92 |

| 5 | 2-Naphthyl | CH₃ | 120 | 90 | 94 |

| 6 | C₆H₅ | C₂H₅ | 120 | 88 | 95 |

Reaction conditions: α,β-Unsaturated ketone (0.3 mmol), ethyl 2-nitroacetate (0.6 mmol), 9-amino-9-deoxyepiquinine (20 mol%), benzoic acid (40 mol%), H₂O (0.9 mL), room temperature. Data sourced from a study by Lu et al.

Transition-metal complexes are also effective catalysts for Michael additions involving this compound. Lanthanide triflates, in particular, have emerged as highly efficient water-tolerant Lewis acids for this transformation. Research has demonstrated that ytterbium triflate (Yb(OTf)₃) is an exceptionally effective catalyst for the Michael addition of α-nitroesters to enones and α,β-unsaturated aldehydes in water, leading to quantitative conversions to the 1,4-adducts. researchgate.net

A study by Keller and Feringa showcased the efficiency of Yb(OTf)₃ in the addition of this compound to methyl vinyl ketone (MVK) in water. core.ac.uk When two equivalents of MVK were used, a bis-Michael adduct was formed in quantitative yield. With one equivalent of MVK, the mono-Michael adduct was obtained exclusively. core.ac.uk This method provides a simple and clean procedure, often yielding single products without the need for further purification and avoiding common side reactions like O-alkylation or ester hydrolysis. core.ac.uk

Table 2: Ytterbium Triflate Catalyzed Michael Addition of α-Nitroesters to Methyl Vinyl Ketone in Water

| Entry | Michael Donor (α-Nitroester) | Product | Yield (%) |

|---|---|---|---|

| 1 | This compound | Mono-adduct | 100 |

| 2 | Ethyl 2-nitropropanoate | Mono-adduct | 100 |

| 3 | Ethyl 2-nitrobutanoate | Mono-adduct | 100 |

| 4 | Ethyl 2-nitro-2-methylpropanoate | Mono-adduct | 100 |

Reaction conditions: α-Nitroester (1.0 mmol), methyl vinyl ketone (1.1 mmol), Yb(OTf)₃ (10 mol%), H₂O (5 mL), room temperature, 20 h. Data sourced from a study by Keller and Feringa. core.ac.uk

The nucleophilic character of the α-carbon in this compound also allows it to participate in Mannich reactions. wikipedia.orglibretexts.org The Mannich reaction is a three-component condensation involving an active hydrogen compound (like this compound), an aldehyde (typically formaldehyde), and a primary or secondary amine or ammonia (B1221849). wikipedia.orgslideshare.net The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde (B43269), which then acts as an electrophile and is attacked by the carbanion of the active hydrogen compound. wikipedia.org

The treatment of this compound with formaldehyde and primary amines under Mannich reaction conditions leads to the formation of 5-nitrohexahydropyrimidines. In some cases, isomeric 3,5-di(methoxycarbonyl)-1-methyl-3,5-dinitropiperidines are also formed as byproducts. This demonstrates the utility of this compound in the synthesis of complex nitrogen-containing heterocyclic structures.

Michael Additions and Conjugate Additions

Electrophilic Reactivity and Cycloaddition Reactions

While the α-carbon of this compound is primarily known for its nucleophilic reactivity, it can also be a precursor to electrophilic species, enabling its participation in cycloaddition reactions.

A significant application of this compound in cycloaddition chemistry is its use in the cyclopropanation of alkenes. This is achieved through the in situ generation of a phenyliodonium (B1259483) ylide. nih.goveasychem.org This ylide is a carbene precursor, which can then react with an alkene to form a cyclopropane (B1198618) ring.

A highly enantioselective and diastereoselective copper(I)-catalyzed cyclopropanation of alkenes has been developed using a phenyliodonium ylide generated in situ from iodosobenzene (B1197198) and this compound. atamanchemicals.com This reaction proceeds with high efficiency for a wide range of alkenes at room temperature. The catalyst system typically involves a copper(I) source, such as copper(I) chloride (CuCl), activated with a silver salt like silver hexafluoroantimonate (AgSbF₆), and a chiral bis(oxazoline) ligand. fishersci.ca

The resulting 1-nitrocyclopropyl esters are versatile synthetic intermediates. They can be readily converted into the corresponding cyclopropane amino esters and aminocyclopropanes, which are valuable building blocks in medicinal chemistry and materials science. atamanchemicals.com

Table 3: Asymmetric Cyclopropanation of Alkenes with Phenyliodonium Ylide Derived from this compound

| Entry | Alkene | dr (trans/cis) | ee (trans) (%) |

|---|---|---|---|

| 1 | Styrene (B11656) | 95:5 | 96 |

| 2 | 4-Chlorostyrene | 95:5 | 97.5 |

| 3 | 4-Methylstyrene | 95:5 | 95 |

| 4 | 2-Methylstyrene | 94:6 | 95 |

| 5 | 1-Phenylcyclohexene | >95:5 | 97 |

| 6 | Indene | >95:5 | 96 |

Reaction conditions: Alkene (0.5 mmol), iodosobenzene (1.5 mmol), this compound (1.0 mmol), CuCl (5 mol%), AgSbF₆ (5 mol%), chiral bis(oxazoline) ligand (5.5 mol%), Na₂CO₃ (2.0 mmol), benzene (B151609), room temperature, 2-4 h. Data sourced from a study by Moreau and Charette. atamanchemicals.com

Cyclopropanation of Alkenes via Phenyliodonium Ylide Generation

Copper(I)-Catalyzed Asymmetric Cyclopropanation

A significant application of this compound is in the copper(I)-catalyzed asymmetric cyclopropanation of alkenes. This reaction provides a direct route to enantiomerically enriched nitrocyclopropane (B1651597) carboxylates, which are valuable synthetic intermediates. The process typically involves the in situ generation of a phenyliodonium ylide from iodosobenzene and this compound. nih.gov

The reaction mechanism is initiated by the formation of a copper-carbene complex. A chiral copper(I) complex, often generated from CuCl and AgSbF6 with a bis(oxazoline) ligand, catalyzes the reaction, ensuring high levels of enantioselectivity. mdpi.comresearchgate.net This catalytic system has proven effective for a wide range of alkenes, including styrene derivatives and dienes, affording the corresponding cyclopropanes with excellent diastereoselectivity (typically favoring the trans isomer) and high enantiomeric excess (up to 97.5% ee). nih.govthieme-connect.de The reaction is generally performed at room temperature. nih.govresearchgate.net The resulting 1-nitrocyclopropyl esters are versatile building blocks that can be converted into cyclopropane amino esters and aminocyclopropanes. nih.govresearchgate.net

Key features of this reaction include:

High Enantioselectivity: Achieved through the use of chiral copper(I) complexes. nih.gov

High Diastereoselectivity: Predominantly forms the trans-cyclopropane product. nih.gov

Broad Substrate Scope: Tolerates various functional groups on the alkene. thieme-connect.de

Versatile Products: The nitrocyclopropane products can be further transformed into valuable amino acid derivatives. nih.govresearchgate.net

Table 1: Copper(I)-Catalyzed Asymmetric Cyclopropanation of Alkenes with this compound

| Alkene | Catalyst System | Diastereomeric Ratio (trans/cis) | Enantiomeric Excess (ee) | Reference |

| Styrene | Cu(I)-bis(oxazoline) | 95:5 | 97.5% | nih.gov |

| Substituted Styrenes | Cu(I)-bis(oxazoline) | Good to Excellent | High | thieme-connect.de |

| Dienes | Cu(I)-bis(oxazoline) | Good to Excellent | High | thieme-connect.de |

Cycloaddition Reactions for Heterocycle Synthesis

This compound is a valuable precursor in cycloaddition reactions for the synthesis of various heterocycles. nih.govresearchgate.net Its ability to act as a dipole precursor or to participate in condensation-cycloaddition cascades makes it a key building block for isoxazoles and isoxazolines. nih.govresearchgate.net

The synthesis of isoxazoles from this compound often proceeds through a [3+2] cycloaddition reaction where this compound serves as a precursor to a nitrile oxide intermediate. nih.gov This can be achieved by reacting this compound with an aldehyde in the presence of a base. rsc.org

In one documented pathway, the reaction of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with this compound can be directed towards isoxazole (B147169) synthesis by carefully selecting the reaction conditions. nih.govacs.orgacs.org Specifically, using triethylamine (B128534) (Et3N) as a base in toluene (B28343) at 60 °C favors the formation of isoxazoles. nih.govacs.org The proposed mechanism involves a Michael addition followed by cyclization and subsequent dehydration. nih.govacs.org

Another approach involves the reaction of this compound with alkynes. The reaction can be catalyzed by various systems, including those that generate nitrile oxides in situ. nih.gov

Isoxazolines can also be synthesized using this compound. A notable example is the reaction between this compound and styrene, which, upon heating, can produce isoxazolines. beilstein-journals.org This reaction is a type of [3+2] cycloaddition. beilstein-journals.org The resulting isoxazoline (B3343090) can serve as a latent form of an α-amino ester, which can be revealed through reductive cleavage of the isoxazoline ring. beilstein-journals.org

Recent research has highlighted the ability of this compound to participate in divergent annulation reactions, leading to a variety of heterocyclic scaffolds from common starting materials. nih.govnih.govacs.orgacs.org By simply changing the reaction conditions, the outcome of the reaction between (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and this compound can be selectively tuned to produce quinolizin-4-ones, isoxazoles, or indolizines. nih.govnih.govacs.org

For instance, while the use of Et3N in toluene at 60°C yields isoxazoles, switching to piperidinium (B107235) acetate (B1210297) in methanol (B129727) at 100°C predominantly affords 2-acyl-4H-quinolizin-4-ones. nih.govacs.org Furthermore, conducting the reaction in hexafluoroisopropanol (HFIP) at 120 °C under microwave heating leads to the formation of indolizines as the major product. nih.govacs.org This divergent reactivity underscores the versatility of this compound in constructing diverse molecular architectures. nih.govacs.orgacs.org

Table 2: Divergent Synthesis of Heterocycles using this compound

| Starting Material | Reagent | Conditions | Major Product | Reference |

| (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile | This compound | Et3N, Toluene, 60 °C | Isoxazole | nih.govacs.org |

| (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile | This compound | Piperidinium acetate, MeOH, 100 °C | 2-Acyl-4H-quinolizin-4-one | nih.govacs.org |

| (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile | This compound | HFIP, 120 °C, Microwave | Indolizine | nih.govacs.org |

Palladium-Catalyzed Cross-Coupling Reactions

This compound also participates in palladium-catalyzed cross-coupling reactions, offering a pathway to α-arylated nitro compounds.

The palladium-catalyzed cross-coupling of nitroacetates with aryl halides is a significant method for the synthesis of 2-aryl-2-nitroacetates. nih.govupenn.edu These compounds are valuable precursors for various synthetically useful molecules, including aryl nitromethanes, α-ketoesters, and α-amino acids. nih.govacs.org

The high acidity of nitroacetates (pKa ≈ 5.8) presents a challenge in these coupling reactions. nih.gov However, the use of specific palladium catalysts and ligands, such as t-BuXPhos, has enabled the efficient coupling of nitroacetates with aryl bromides. nih.gov The reaction typically employs a mild base like cesium bicarbonate (CsHCO3) and is carried out in toluene at elevated temperatures. nih.govupenn.edu Despite the high acidity, which would suggest a weak base is sufficient, the resulting anion is a poor nucleophile and can form stable O,O'-bound intermediates with palladium, which can be a competing, non-productive pathway. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands like t-BuXPhos is crucial to favor the desired C-C bond formation. nih.gov While this compound can be used, it has shown a greater tendency to hydrolyze and decarboxylate, leading to lower isolated yields compared to other alkyl nitroacetates like ethyl or tert-butyl nitroacetate. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling of Nitroacetates with Bromobenzene

| Nitroacetate (R) | Yield (%) | Reference |

| Methyl | 53 | nih.gov |

| Ethyl | 93 | nih.gov |

| t-Butyl | 88 | nih.gov |

| Benzyl | 95 | nih.gov |

Other Significant Transformations

This compound serves as a versatile C2 building block in reactions with various electrophiles, including carbonyl compounds and imines. These transformations are fundamental for constructing more complex molecular architectures.

A key reaction is the Knoevenagel condensation, where this compound reacts with aldehydes or imines. ru.nl For example, condensation with aromatic aldehydes or their corresponding imines leads to the formation of α-nitro acrylates. ru.nl These electron-deficient alkenes are valuable intermediates for subsequent reactions, such as 1,3-dipolar cycloadditions with azomethine ylides to construct pyrrolidine (B122466) cores. ru.nl

The Henry reaction, or nitroaldol reaction, involves the addition of the nitronate anion of this compound to an aldehyde. This reaction is a powerful method for forming β-hydroxy-α-nitro esters. psu.edu For instance, the reaction of this compound with acetaldehyde (B116499) has been employed in the synthesis of threonine. mdma.ch The stereochemical outcome of these additions can be influenced by reaction conditions and promoters. psu.edu

The nitro-Mannich reaction, also known as the aza-Henry reaction, involves the addition of this compound to imines. This reaction provides a direct route to β-nitroamines, which are precursors to valuable 1,2-diamines. core.ac.ukucl.ac.uk The reaction can be performed with pre-formed imines or with imines generated in situ. core.ac.uk Catalytic asymmetric versions of this reaction have been developed to control the stereochemistry of the products. core.ac.uk

Interestingly, the reaction of this compound with certain substrates can lead to different products depending on the catalyst and conditions, demonstrating divergent reactivity. In one study, the reaction of this compound with (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile yielded different heterocyclic products—2-acyl-4H-quinolizin-4-ones, isoxazoles, or 2-acylindolizines—based on the choice of catalyst (piperidinium acetate, Et₃N, or no catalyst in HFIP, respectively). nih.govacs.org

The functional groups within this compound, primarily the nitro group, can undergo various reduction and oxidation transformations. The reduction of the nitro group is a particularly versatile and widely used transformation in organic synthesis. ru.nl

The nitro group can be reduced to a variety of functional groups, most commonly an amine. This transformation converts α-nitro esters into valuable α-amino esters, which are fundamental building blocks for peptides and other biologically active molecules. nih.govru.nl For example, products from the allylic C-H alkylation of olefins with this compound can be readily transformed into amino esters via selective reduction of the nitro group. nih.gov Similarly, the nitro group in the pyrrolidine rings formed from cycloaddition reactions can be reduced to the corresponding amine to furnish cucurbitine (B1221384) derivatives. ru.nl The reduction can be achieved using various reagents, such as hydrogenation over a platinum or palladium catalyst. ru.nlmdma.ch

The oxidation of molecules derived from this compound has also been described. For example, oxidation of certain derivatives with reagents like chromic acid or manganese dioxide has been reported to yield specific products, although yields can be modest. mdma.ch

This compound is an effective nucleophile in C-H alkylation reactions, providing a direct method for forming sp³-sp³ carbon-carbon bonds. A notable example is the palladium(II)-catalyzed intermolecular allylic C-H alkylation of terminal olefins. nih.gov This reaction allows for the direct coupling of a C-H bond from an olefin with this compound. nih.govmdpi.com

In these transformations, a Pd(II) catalyst activates an allylic C-H bond of an olefin to form a π-allyl-palladium intermediate. This intermediate is then attacked by the nucleophilic carbon of this compound. mdpi.comresearchgate.net The reaction typically requires an oxidant to regenerate the active Pd(II) catalyst. mdpi.com

A wide range of aromatic and heteroaromatic linear (E)-α-nitro-arylpentenoates can be obtained as single olefin isomers in excellent yields using this methodology. nih.gov The reaction demonstrates good regioselectivity, favoring the linear product. mdpi.com The success of this reaction is highly dependent on the acidity of the carbon nucleophile, with substrates having a pKa below 6, like this compound, being particularly effective. mdpi.comresearchgate.net The use of specific ligands, such as DMSO, is crucial for the efficiency of the nucleophilic attack step. nih.govresearchgate.net In some cases, simple alkyl halides like n-butyl bromide can also be used to alkylate this compound under phase-transfer catalysis (PTC) conditions to yield products like methyl 2-nitro-pentanoate. mdma.ch

The following table presents a summary of C-H alkylation reactions with this compound.

| Reaction Type | Substrate | Catalyst System | Product Type |

| Intermolecular Allylic C-H Alkylation | Terminal Olefins | Pd(II) / Sulfoxide Ligand / DMBQ | Linear (E)-α-nitro-arylpentenoates |

| Alkylation | n-Butyl Bromide | TEBA (PTC) / KHCO₃ | Methyl 2-nitropentanoate |

Applications of Methyl Nitroacetate in Complex Molecule Synthesis

Synthesis of Alpha-Amino Acids and Derivatives

The construction of non-proteinogenic amino acids is a significant goal in medicinal chemistry and materials science. Methyl nitroacetate (B1208598) serves as a key reagent in several innovative methods to produce these valuable compounds.

Methyl Nitroacetate as a Glycine (B1666218) Template

This compound can be conceptualized as a glycine equivalent in which the alpha-amino group is masked as a nitro group. This feature allows it to undergo reactions that might be incompatible with the free amine of glycine itself. The nitro group acts as a potent electron-withdrawing group, activating the adjacent alpha-carbon for various bond-forming reactions. Following the construction of the desired carbon skeleton, the nitro group can be reduced to an amine, unveiling the amino acid structure. This strategy is fundamental to its use in more complex syntheses, such as the formation of cyclopropane (B1198618) amino acids. sci-hub.sethieme-connect.de

Synthesis of Cyclopropane Alpha-Amino Acids

A significant application of this compound is in the highly stereoselective synthesis of cyclopropane α-amino acids. sci-hub.se These conformationally constrained amino acids are important components of bioactive peptides and natural products. sci-hub.se

In a key methodology, a phenyliodonium (B1259483) ylide is generated in situ from this compound and iodosobenzene (B1197198). This ylide then participates in a copper(I)-catalyzed asymmetric cyclopropanation reaction with a range of alkenes. thieme-connect.de The reaction proceeds with high levels of both diastereoselectivity and enantioselectivity, affording 1-nitrocyclopropyl esters. These intermediates are versatile building blocks that can be converted into the target cyclopropane amino esters through a simple reduction of the nitro group, for instance, using zinc metal. sci-hub.se This method provides a practical, three-step route from commercially available materials to enantiomerically enriched cyclopropane α-amino acid esters. thieme-connect.de

| Alkene Substrate | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Styrene (B11656) | 81 | 95:5 | 95 |

| 1-Octene | 70 | >95:5 | 92 |

| Cyclohexene | 75 | >95:5 | 97.5 |

| Vinyl Acetate (B1210297) | 65 | >95:5 | 96 |

This table summarizes the results of the Cu(I)-catalyzed asymmetric cyclopropanation of various alkenes with the ylide derived from this compound, as reported in studies by Charette et al. sci-hub.sethieme-connect.de

Preparation of Beta-Nitroalanine

The direct synthesis of β-nitroalanine from this compound is challenging. Attempts to use this compound in a three-component coupling reaction with glyoxylic acid and ammonia (B1221849) to form a β-nitroaspartate derivative were unsuccessful. studfile.net This is attributed to the hydrolysis of the methyl ester under the basic reaction conditions, leading to nitroacetate which rapidly decarboxylates to an unstable nitromethane (B149229) anion. studfile.net However, a successful one-step preparation of β-nitroalanine has been achieved using the dipotassium (B57713) salt of nitroacetic acid, a direct precursor to this compound, in a similar three-component coupling. This method yields β-nitroalanine in high yield, presumably through the facile decarboxylation of a β-nitroaspartate intermediate. studfile.net

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for synthesizing various nitrogen- and oxygen-containing heterocyclic rings, which form the core of many pharmaceuticals and natural products.

Formation of Isoxazoles and Isoxazolines

Isoxazoles and their partially saturated analogs, isoxazolines, are important five-membered heterocycles found in numerous biologically active compounds. researchgate.net this compound can be used to construct the isoxazole (B147169) ring through condensation reactions.

One method involves the reaction of this compound with α,β-unsaturated ketones in the presence of a base like triethylamine (B128534) (Et₃N). For instance, reacting (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with this compound in toluene (B28343) at 60 °C selectively yields highly substituted isoxazoles. The reaction likely proceeds through a Michael addition of the nitronate anion to the unsaturated system, followed by intramolecular cyclization and elimination to form the aromatic isoxazole ring.

Additionally, the reaction of this compound with 1,4-quinones, catalyzed by a Lewis acid such as boron trifluoride etherate, has been shown to produce isoxazoles. The synthesis of isoxazolines, the non-aromatic counterparts, can be achieved through 1,3-dipolar cycloaddition reactions where a nitrile oxide, which can be generated from nitro-containing precursors, reacts with an alkene.

Synthesis of Quinolizin-4-one and Indolizine Derivatives

Research has demonstrated that this compound can be used in divergent annulation reactions to selectively produce different heterocyclic scaffolds from the same starting materials by simply changing the reaction conditions. This highlights its utility in generating molecular diversity.

When (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile is reacted with this compound, the choice of solvent and catalyst dictates the product outcome.

Quinolizin-4-ones: Using piperidinium (B107235) acetate as a catalyst in methanol (B129727) (MeOH) at 100 °C favors the formation of 2-acyl-4H-quinolizin-4-one derivatives in high yields.

Indolizine Derivatives: Switching the solvent to 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and heating at 120 °C selectively produces 2-acylindolizine derivatives.

This solvent- and catalyst-dependent selectivity provides a powerful tool for synthetic chemists to access these distinct and valuable heterocyclic cores from common precursors.

| Desired Product | Solvent | Catalyst/Conditions | Temperature | Major Product Yield (%) |

|---|---|---|---|---|

| 2-Acylindolizine | HFIP | None (Microwave) | 120 °C | 80 |

| 2-Acyl-4H-quinolizin-4-one | MeOH | Piperidinium Acetate | 100 °C | 92 |

| Isoxazole | Toluene | Et₃N | 60 °C | 86 |

This table illustrates the divergent synthesis outcomes from the reaction of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and this compound under varying conditions.

Role in the Synthesis of Biologically Active Heterocycles

This compound and its derivatives are key reagents in the construction of heterocyclic compounds, many of which are scaffolds for biologically active molecules. researchgate.net The nitro group is particularly useful as it can be readily transformed into other functional groups, such as amines, which are prevalent in many bioactive structures.

The synthesis of heterocycles bearing nitro groups is of significant interest as these motifs are found in established drugs like metronidazole (B1676534) and nitrazepam. researchgate.net Using nitroacetic acid derivatives like this compound provides a more controlled method for introducing this functionality compared to direct nitration, which can suffer from low yields and the formation of isomeric mixtures. researchgate.net

Research has demonstrated the utility of this compound in domino reactions to create complex heterocyclic systems. For instance, a competing inverse Cadogan-type cyclization sequence has been observed in the reaction of 2H-chromene derivatives with this compound, highlighting its role in novel multistep cascade reactions. rsc.org Similarly, its derivatives, such as ethyl nitroacetate, have been used in Knoevenagel-IMHDA (intramolecular hetero-Diels-Alder) sequences to produce chiral condensed heterocycles, which are frameworks for new pharmaceutical entities. rsc.org While sometimes resulting in low yields, these reactions demonstrate the potential for creating unique molecular scaffolds. rsc.org

Further examples include the use of ethyl nitroacetate, a closely related derivative, in the synthesis of:

Triazole-fused heterocycles : These compounds, such as 1,2,4-triazolo[4,3-a]quinolines, have been identified as privileged structures in medicinal chemistry. Transformations involving ethyl nitroacetate proceed efficiently to grant access to triazoles bearing an ester functionality, which showed promising anti-tumor activity against neuroblastoma cancer cells in biological studies. nih.gov

Tryptophan analogues : An efficient one-pot reaction using indoles, ethyl nitroacetate, and paraformaldehyde has been developed to create precursors for α-hydroxymethylated tryptophan derivatives. researchgate.net

Cyclic nitroketene N,S-acetals : Ethyl nitroacetate is a key reactant in the multi-step synthesis of five-membered cyclic nitroketene N,S-acetals, which are themselves versatile building blocks for other heterocyclic systems. nih.gov

These examples underscore the importance of this compound and its analogues as foundational reagents for producing structurally diverse and biologically relevant heterocyclic molecules. ijrpr.comijsrtjournal.com

Synthesis of Natural Products and Pharmaceutical Intermediates

The reactivity of this compound makes it a valuable tool in the total synthesis of natural products and the preparation of key intermediates for pharmaceuticals. Its ability to participate in asymmetric reactions is particularly crucial for creating stereochemically defined molecules.

This compound serves as a versatile glycine template, enabling the synthesis of various α-amino acid derivatives, which are fundamental components of many natural products. acs.org Its utility extends to being a precursor for other important building blocks, such as aryl nitromethanes and α-ketoesters, which are themselves used in the synthesis of complex molecules. acs.org

In organocatalytic reactions, derivatives like t-butyl nitroacetate are used to generate α-nitro-β,β-diaryl-propionates. These products are described as useful intermediates for the synthesis of natural products. rsc.org Although reactions with this compound itself under certain basic aqueous conditions were less successful due to hydrolysis, the principle of using nitroacetates as precursors remains a key strategy. rsc.orgscispace.com

The synthesis of chiral drugs often requires intermediates with specific stereochemistry, and nitroacetates are instrumental in achieving this. Asymmetric conjugate additions of nitroacetate derivatives to substrates like o-quinone methides can produce optically active α-nitro-β,β-diaryl-propionates. rsc.org These compounds are valuable chiral intermediates that can be further elaborated into drugs and natural products. rsc.orgscispace.com

A notable application is in the synthesis of chiral 3-substituted 3-amino-2-oxindoles. The enantioselective Mannich reaction of N-Boc-isatin imines with ethyl nitroacetate, catalyzed by cinchona alkaloids, affords these products in high yields and excellent enantioselectivities (92–99% ee). beilstein-journals.org The resulting compounds are useful intermediates for pyrroloindoline alkaloids and were applied in the formal synthesis of the anticancer agent AG-041R. beilstein-journals.org

Furthermore, this compound has been investigated in the development of catalytic asymmetric routes toward a key lactam-containing fragment of Nirmatrelvir, the active ingredient in Paxlovid™. researchgate.net This highlights its role in creating cost-driving, complex chiral building blocks for modern pharmaceuticals. researchgate.net

Broader Applications in Organic Synthesis

Beyond the synthesis of specific bioactive molecules, this compound is a workhorse reagent in a variety of other organic transformations, contributing to the construction of a wide array of functionalized organic compounds.

A significant application of this compound is in the palladium(II)-catalyzed allylic C-H alkylation of terminal olefins. thermofisher.comthermofisher.com This reaction provides a direct method for forming sp³-sp³ carbon-carbon bonds. sigmaaldrich.com A wide range of aromatic and heteroaromatic linear (E)-α-nitro-arylpentenoates can be synthesized as single olefin isomers in excellent yields through this process. thermofisher.comsigmaaldrich.comchemicalbook.com

Table 1: Examples of (E)-α-nitro-arylpentenoates Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

|---|

The products of this reaction are valuable synthetic intermediates themselves, readily transformed into amino esters or precursors for optically enriched α,α-disubstituted amino acids. sigmaaldrich.com

This compound also finds applications in industrial chemical manufacturing. It is reported to be used in the manufacture of certain dyes and pesticides, illustrating its role in both agrochemical and industrial processes. solubilityofthings.com It has also been studied as a potential building block in the synthesis of herbicides and pesticides. ontosight.ai While detailed, non-proprietary synthetic routes are scarce, its function as a versatile chemical intermediate makes it suitable for constructing the complex molecular frameworks often found in these products. solubilityofthings.comontosight.ai

Spectroscopic and Computational Studies of Methyl Nitroacetate

Spectroscopic Characterization Techniquessci-hub.se

Spectroscopic methods are instrumental in confirming the identity and purity of methyl nitroacetate (B1208598), as well as providing details about its molecular structure.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For methyl nitroacetate, both ¹H and ¹³C NMR spectra provide characteristic signals that correspond to the different nuclei in the molecule. sci-hub.se

In ¹H NMR spectroscopy, the protons of the methyl group (OCH₃) typically appear as a singlet around 3.87 ppm, while the methylene (B1212753) protons (CH₂) adjacent to the nitro group show a singlet at approximately 5.18 ppm. wordpress.com The integration of these signals confirms the presence of three and two protons, respectively. orgsyn.org

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon of the methyl group (OCH₃) resonates at about 53.6 ppm. The methylene carbon (CH₂) appears further downfield at around 76.2 ppm due to the electron-withdrawing effects of the adjacent nitro and ester groups. The carbonyl carbon (C=O) of the ester is the most deshielded, with a chemical shift of approximately 162.5 ppm. wordpress.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 3.87 | Singlet | OCH₃ |

| ¹H | 5.18 | Singlet | CH₂ |

| ¹³C | 53.6 | - | OCH₃ |

| ¹³C | 76.2 | - | CH₂ |

| ¹³C | 162.5 | - | C=O |

| Data sourced from multiple studies. wordpress.comorgsyn.org |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the ester and nitro groups. sci-hub.se

The most prominent peaks include a strong absorption for the C=O (carbonyl) stretch of the ester group, typically observed around 1751 cm⁻¹. wordpress.com The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch usually appearing near 1557 cm⁻¹ and a symmetric stretch. wordpress.com Additionally, C-H stretching vibrations from the methyl and methylene groups are observed, for instance, at 3041 and 2967 cm⁻¹. wordpress.com

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |

| C=O Stretch | ~1751 | Ester |

| Asymmetric NO₂ Stretch | ~1557 | Nitro |

| C-H Stretch | 3041, 2967 | Alkyl |

| Data represents typical values observed in experimental spectra. wordpress.com |

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. The NIST Chemistry WebBook provides mass spectrum data for this compound under electron ionization (EI). nist.gov This technique involves bombarding the molecule with electrons, leading to ionization and fragmentation. The resulting fragmentation pattern provides valuable information about the molecule's structure and stability. The molecular ion peak [M]⁺ corresponds to the molecular weight of this compound (119.08 g/mol ). chemicalbook.comsigmaaldrich.comthermofisher.com

Computational Chemistry and Molecular Modeling

Computational chemistry provides a theoretical framework to understand and predict the properties and reactivity of molecules like this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com DFT calculations are employed to predict molecular geometries, vibrational frequencies, and electronic properties of molecules. nih.gov For this compound, DFT can be used to model its ground-state electronic structure, providing insights that complement experimental spectroscopic data. rsc.orgmdpi.com These calculations can help in assigning vibrational modes observed in IR spectra and predicting NMR chemical shifts. nih.gov The accuracy of DFT predictions depends on the choice of the functional and basis set. nih.gov

Computational methods are valuable for predicting the reactivity of chemical species, including the acidity of protons. The acidity of the α-protons (the protons on the carbon adjacent to the nitro group) in this compound is a key feature of its chemistry. Computational models, often based on DFT, can be used to predict the pKa of these protons. semanticscholar.orgpeerj.com These models calculate the energy difference between the protonated and deprotonated forms of the molecule in a solvent, often water. acs.orgsemanticscholar.org A study involving potentiometric titration determined the pKa of this compound in water to be 5.70. mdpi.comresearchgate.net Such computational predictions are crucial for understanding reaction mechanisms where the deprotonation of this compound is the initial step. semanticscholar.orgacs.org

### 6. Environmental Considerations and Degradation Studies of this compound

The environmental impact of this compound is an area of growing interest, particularly concerning its fate in ecosystems, potential toxicity, and the development of sustainable practices to mitigate harm. While comprehensive data remains limited for this specific compound, analysis of its chemical structure, related compounds, and general principles of nitroaliphatics provides insight into its environmental profile.

#### 6.1. Environmental Fate and Degradation Pathways

##### 6.1.1. Biodegradability and Environmental Persistence

There is a notable lack of specific data on the biodegradability and environmental persistence of this compound. Safety Data Sheets (SDS) for the compound consistently report that information on its persistence, degradability, and bioaccumulative potential is not available. nih.govnih.govwikipedia.orgwikipedia.orgfishersci.sefishersci.ca As an ester, its potential for biodegradation is a key environmental question. fishersci.at For comparison, some simple esters like methyl benzoate (B1203000) are known to be readily biodegradable, which suggests that the ester group itself may be susceptible to microbial action. fishersci.ca

However, the presence of the nitro group significantly influences the molecule's stability. Nitroaromatic compounds are well-documented as being recalcitrant, or resistant to degradation, in the environment. fishersci.sefishersci.ie While this compound is an aliphatic, not aromatic, compound, the strong electron-withdrawing nature of the nitro group can increase its resistance to breakdown, potentially leading to greater environmental persistence than other simple esters.

##### 6.1.2. Formation of Degradation Products and Their Environmental Implications

The degradation of this compound can proceed through several pathways, leading to various byproducts with their own environmental consequences.

#### 6.2. Ecotoxicity and Biological Impact

The direct effects of this compound on organisms and ecosystems are not well-documented, but inferences can be drawn from related chemicals and its structural properties.

##### 6.2.1. Assessment of Impact on Ecosystems

Specific ecotoxicity data for this compound's effect on key environmental indicators like fish, crustaceans, and algae are consistently reported as unavailable. nih.govnih.govwikipedia.org However, its potential impact can be considered from a few angles. The release and subsequent degradation of this compound to nitrate could contribute to nitrogen pollution and lead to eutrophication of water bodies. atamanchemicals.comamericanelements.com

Furthermore, studies on the closely related compound, ethyl nitroacetate, have revealed significant biological activity. In laboratory settings, ethyl nitroacetate demonstrated anti-methanogenic properties by inhibiting methane (B114726) production in rumen fluid and also showed antimicrobial effects against foodborne pathogens. fishersci.canih.gov This suggests that this compound could have a similar capacity to disrupt microbial communities in soil and aquatic environments, which are fundamental to nutrient cycling and ecosystem health.

##### 6.2.2. Potential for Cellular Toxicity

The toxicological properties of this compound have not been thoroughly investigated. wikipedia.orgfishersci.ca The primary documented hazards are direct effects on humans, such as causing skin and serious eye irritation. nih.govnih.gov The antimicrobial activity observed in the related compound, ethyl nitroacetate, implies a potential for cellular toxicity, at least in prokaryotic cells. fishersci.ca This bacteriostatic or bactericidal action could harm beneficial microorganisms in the environment.

#### 6.3. Mitigation Strategies and Sustainable Practices

Addressing the potential environmental risks of this compound involves both process improvements and general environmental stewardship.

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem Compound Identification (CID) numbers.

Environmental Considerations and Degradation Studies

Mitigation Strategies and Sustainable Practices

Development of Green Synthesis Routes

The traditional synthesis of methyl nitroacetate (B1208598), established for over four decades, poses significant safety and environmental hazards. acs.org The original procedure involves drying and grinding the highly explosive dipotassium (B57713) salt of nitroacetic acid and utilizes the carcinogenic solvent benzene (B151609) for extraction. acs.orgwordpress.comfigshare.com This method also requires two distillation steps to achieve the final product. wordpress.comfigshare.com Recognizing these drawbacks, research has focused on developing "greener" and safer synthetic alternatives. acs.orgnih.gov

A notable advancement in the green synthesis of methyl nitroacetate eliminates several hazardous and inefficient steps of the traditional method. wordpress.comfigshare.com Researchers at the U.S. Army Research Laboratory have developed a procedure that bypasses the need to dry and grind the explosive dipotassium salt intermediate. acs.org This new process also replaces carcinogenic benzene with safer extraction solvents like ethyl acetate (B1210297) or dichloromethane (B109758). acs.orgwordpress.comfigshare.com Furthermore, it simplifies the purification process to a single distillation and removes the requirement for a drying agent. wordpress.comfigshare.com While this updated method results in a slightly lower yield, the significant improvement in safety and reduction of environmental hazards is a considerable advantage. acs.org

The principles of green chemistry, such as maximizing atom economy, using safer solvents, and preventing accidents, are central to these new synthetic routes. nih.govroyalsocietypublishing.org The goal is to create processes that are not only efficient but also minimize the generation of hazardous waste and reduce the risk of accidents. royalsocietypublishing.orgresearchgate.net

Table 1: Comparison of Traditional vs. Green Synthesis of this compound

| Feature | Traditional Synthesis Method | Greener Synthesis Method |

|---|---|---|

| Intermediate Handling | Drying and grinding of the explosive dipotassium salt of nitroacetic acid. acs.orgwordpress.com | Eliminates the drying and grinding steps of the explosive intermediate. acs.orgwordpress.comfigshare.com |

| Extraction Solvent | Use of carcinogenic benzene. acs.orgorgsyn.org | Employs safer solvents such as ethyl acetate or dichloromethane. acs.orgwordpress.comfigshare.com |

| Drying Agent | Requires sodium sulfate (B86663) as a drying agent. figshare.com | Eliminates the need for a separate drying agent. wordpress.comfigshare.com |

| Purification | Requires two distillations. acs.orgwordpress.comfigshare.com | Requires only a single distillation. acs.orgwordpress.comfigshare.com |

| Safety Profile | High risk due to handling of explosive intermediate and use of a known carcinogen. acs.orgorgsyn.org | Significantly improved safety by avoiding hazardous steps and materials. acs.orgscribd.com |

| Environmental Impact | Negative impact due to the use of a carcinogenic solvent. acs.org | More environmentally friendly by substituting hazardous solvents. acs.orgnih.gov |

Waste Minimization and Hazard Reduction in Manufacturing

The manufacturing of chemical compounds like this compound inherently involves risks and the generation of waste. A primary focus of modern chemical production is the implementation of strategies for waste minimization and hazard reduction, adhering to the principles of green chemistry. royalsocietypublishing.orgresearchgate.net

Waste minimization in chemical manufacturing is a hierarchical approach that prioritizes preventing waste generation in the first place. evonik.comnc.gov This involves optimizing production processes to reduce the formation of by-products and reprocessing substance streams within the plant. evonik.com The use of highly specialized catalysts can also minimize side reactions, thereby reducing waste. evonik.com When waste is unavoidable, the next preferable step is recycling or using it to generate energy. evonik.com The environmental factor (E-factor), which is the mass of waste generated per mass of product, is a key metric used to evaluate the environmental impact of a synthesis process. nih.govroyalsocietypublishing.org

Hazard reduction is intrinsically linked to waste minimization and focuses on making chemical processes safer. In the context of this compound synthesis, a significant hazard is the unstable, protonated intermediate that can detonate at elevated temperatures if not neutralized before distillation. scribd.com The traditional method also involves handling the highly explosive dipotassium salt of nitroacetic acid. acs.orgorgsyn.org Newer, greener synthesis protocols mitigate these risks by eliminating the most dangerous steps, such as grinding the explosive salt, and by ensuring complete neutralization of the crude product before distillation. acs.orgscribd.com

Furthermore, the choice of solvents and reagents plays a crucial role. Replacing hazardous substances like benzene with less toxic alternatives such as ethyl acetate or dichloromethane is a key improvement. acs.orgfigshare.com For nitration reactions in general, precise control over temperature and stoichiometry is critical to prevent runaway reactions, overnitration, or oxidation, which can lead to the formation of explosive side products. acs.org The use of continuous flow reactors can provide better temperature control and mixing, thus enhancing the safety of nitration processes. acs.org Adherence to strict safety protocols, such as using blast shields and personal protective equipment, remains essential when working with energetic materials like this compound and its intermediates. wordpress.com

Table 2: Strategies for Waste Minimization and Hazard Reduction

| Strategy | Description | Relevance to this compound Manufacturing |

|---|---|---|

| Source Reduction | Modifying processes to reduce or eliminate the generation of waste at the source. nc.gov | Optimizing reaction conditions to maximize yield and minimize by-product formation. |

| Safer Solvents | Replacing toxic and hazardous solvents with greener alternatives. nih.govroyalsocietypublishing.org | Substituting carcinogenic benzene with ethyl acetate or dichloromethane. acs.orgfigshare.com |

| Process Control | Implementing precise control over reaction parameters like temperature and reagent addition. acs.org | Prevents dangerous side reactions and the formation of explosive by-products during nitration. acs.org |

| Elimination of Hazardous Steps | Redesigning the synthesis to avoid inherently dangerous procedures. acs.org | The new synthesis method for this compound avoids grinding the explosive dipotassium salt. acs.orgwordpress.com |

| Waste Valorization | Reusing or recycling waste streams. evonik.com | In-plant reprocessing of substance streams can reduce the total waste output. evonik.com |

| Inherent Safety | Designing processes and choosing materials to be as safe as possible. wordpress.com | Neutralizing the crude esterification product before distillation to prevent detonation. scribd.com |

Table 3: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 11653 |

| Benzene | 241 |

| Dipotassium salt of nitroacetic acid | 2724458 |

| Ethyl acetate | 8857 |

| Dichloromethane | 6344 |

| Sodium sulfate | 24436 |

| Nitromethane (B149229) | 6375 |

| Potassium hydroxide | 14797 |

| Sulfuric acid | 1118 |

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Methyl Nitroacetate (B1208598) Reactions

The development of advanced catalytic systems is paramount to unlocking the full synthetic potential of methyl nitroacetate. Research is focused on enhancing selectivity, improving efficiency, and embracing sustainable chemical practices like flow chemistry.

The quest for more effective catalysts for reactions involving this compound is an active area of research. The goal is to develop systems that offer high yields and exceptional control over stereochemistry (enantio- and diastereoselectivity), which is crucial for the synthesis of complex molecules.

Current research has identified several promising catalytic systems. For instance, copper(I) complexes have been successfully used to catalyze the highly enantioselective and diastereoselective cyclopropanation of alkenes using a phenyliodonium (B1259483) ylide generated from this compound. sigmaaldrich.comfishersci.comchemicalbook.comsigmaaldrich.com This method provides an efficient route to cyclopropane (B1198618) α-amino acids, important motifs in medicinal chemistry. sigmaaldrich.com Another significant advancement is the use of electrophilic Palladium(II) catalysts for allylic C-H alkylation, which allows for the direct formation of sp³-sp³ carbon-carbon bonds. sigmaaldrich.comsigmaaldrich.com This reaction yields a wide range of aromatic and heteroaromatic linear (E)-α-nitro-arylpentenoates as single olefin isomers. sigmaaldrich.comsigmaaldrich.com

Furthermore, organotin catalysts like Dibutyltin(IV) oxide (DBTO) have been shown to be effective for the synthesis of various 2-nitroacetate esters from this compound and different alcohols, including sensitive functionalized ones. researchgate.net The development of such catalysts that are tolerant of various functional groups is a key objective.

Future work in this area will likely focus on:

Non-precious metal catalysts: Exploring catalysts based on abundant and less toxic metals like iron, copper, and manganese to replace precious metals like palladium.

Asymmetric organocatalysis: Designing small organic molecules as catalysts to provide alternative, metal-free approaches for enantioselective transformations.

Bifunctional catalysts: Creating catalysts that can activate both this compound and its reaction partner simultaneously to enhance reaction rates and selectivity.

| Catalyst System | Reaction Type | Key Advantages |

| Copper(I) Complexes | Asymmetric Cyclopropanation | High enantioselectivity (up to 97.5% ee) and diastereoselectivity. sigmaaldrich.com |

| Palladium(II) Complexes | Allylic C-H Alkylation | Direct formation of sp³-sp³ C-C bonds; high olefin stereoselectivity. sigmaaldrich.comsigmaaldrich.com |

| Dibutyltin(IV) oxide (DBTO) | Transesterification | Effective for a range of functionalized alcohols. researchgate.net |

| Manganese Sulfate (B86663) (MnSO₄) | Aminohalogenation | Novel regiochemistry in the aminohalogenation of related β-methyl-β-nitrostyrenes. rsc.org |

Flow chemistry, the practice of performing chemical reactions in continuous-flow reactors, offers significant advantages in safety, efficiency, and scalability, particularly for energetic or highly exothermic processes. researchgate.neteuropa.eu The synthesis and reactions of nitro compounds, including this compound, often involve such conditions, making them ideal candidates for flow chemistry applications. researchgate.neteuropa.eu

The inherent safety features of microreactors, such as superior heat and mass transfer, minimize the risk of thermal runaways and the formation of hot spots, which is a critical concern when handling energetic materials. researchgate.neteuropa.eu This enhanced control allows reactions to be performed under more aggressive conditions (higher temperatures and pressures) than are feasible in traditional batch reactors, often leading to significantly reduced reaction times and improved yields. acs.org

While specific, detailed studies on the flow synthesis of this compound are emerging, the principles have been widely applied to the broader class of nitro compounds and energetic materials. researchgate.neteuropa.eu Future research will likely involve the development of dedicated flow processes for:

Nitration: Continuous nitration processes to produce nitroalkanes, the precursors to this compound, with improved safety profiles.

Esterification: The development of a continuous esterification process, potentially using solid-supported acid catalysts, to streamline the synthesis of this compound itself. This aligns with "greener" synthesis goals by potentially eliminating hazardous reagents and simplifying purification. researchgate.netacs.orgfigshare.com

Downstream Reactions: Integrating the synthesis of this compound with subsequent reactions (e.g., Henry reactions, Michael additions) in a multi-step continuous flow platform to produce complex molecules without isolating potentially unstable intermediates.

Advanced Applications in Medicinal Chemistry and Materials Science

The unique reactivity of this compound makes it a valuable precursor for the synthesis of novel organic molecules with potential applications in both medicine and materials science.

This compound serves as a versatile building block in the synthesis of complex heterocyclic structures and functionalized molecules that are scaffolds for new pharmaceutical agents. sigmaaldrich.comfishersci.comchemicalbook.com The nitro group can be readily transformed into other functional groups, such as amines, or used as a powerful electron-withdrawing group to facilitate carbon-carbon bond formation.

One key application is in domino reactions, where a series of intramolecular reactions occur sequentially to rapidly build molecular complexity. For example, this compound has been used in domino Knoevenagel-cyclization sequences to synthesize novel chiral heterocyclic systems, which are prevalent in many biologically active compounds. rsc.org Furthermore, its role in the synthesis of cyclopropane α-amino acids and α-nitro-arylpentenoates provides access to peptide mimics and other structures of pharmaceutical interest. sigmaaldrich.comsigmaaldrich.com Aromatic nitro compounds, in general, are crucial intermediates in the synthesis of numerous drugs, including chloramphenicol (B1208) and nitrendipine. nih.gov The synthetic pathways enabled by this compound contribute to this important field.

Future research is expected to leverage this compound for:

Fragment-Based Drug Discovery: Using small, simple molecules derived from this compound as starting points for building more potent and selective drug candidates.

Diversity-Oriented Synthesis: Employing this compound in a variety of reaction cascades to generate large libraries of structurally diverse molecules for high-throughput screening.

Synthesis of Nitro-Containing Drugs: The nitro group itself is present in several active pharmaceutical ingredients. Direct incorporation of the nitroacetate moiety could lead to new drug candidates.

| Synthetic Application | Intermediate/Product Class | Potential Therapeutic Relevance |

| Domino Knoevenagel-Cyclization | Chiral condensed heterocycles rsc.org | Scaffolds for various drug targets |

| Asymmetric Cyclopropanation | Cyclopropane α-amino acids sigmaaldrich.com | Peptidomimetics, enzyme inhibitors |

| C-H Alkylation / Henry Reaction | (E)-α-nitro-arylpentenoates sigmaaldrich.comfishersci.com | Precursors for complex natural products and APIs |

The high nitrogen and oxygen content of the nitroacetate group makes it an intriguing component for the development of energetic materials. Energetic polymers are a class of functional materials that store a large amount of chemical energy, which can be released upon stimulation. Research has pointed towards the design of novel energetic polynorbornenes that incorporate energetic pendant groups derived from nitroacetate chemistry. researchgate.net

The application of flow chemistry is particularly relevant in this context, as it provides a safer method for the synthesis and handling of these high-energy compounds. researchgate.net Beyond energetic materials, the reactivity of this compound could be harnessed to synthesize:

Specialty Polymers: The nitro group can be reduced to an amino group, allowing for the incorporation of the acetate (B1210297) backbone into polyamides or polyimides.

Functional Surfaces: The ester can be used to anchor the molecule to a surface, with the nitro group available for further chemical modification.

Precursors to Conductive Polymers: The nitro group can be a precursor to functionalities used in the synthesis of organic electronic materials.

Theoretical and Computational Advancements

Theoretical and computational chemistry provides invaluable insights into the reactivity, stability, and electronic structure of molecules like this compound. These methods complement experimental work by predicting reaction outcomes, elucidating reaction mechanisms, and explaining observed selectivity.

For example, theoretical studies have been conducted on the Diels-Alder reaction between cyclopentadiene (B3395910) and methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate, a derivative of this compound. sigmaaldrich.com Such studies help in understanding the orbital interactions and transition state geometries that govern the cycloaddition process.

Computational methods like Density Functional Theory (DFT) are routinely used to calculate molecular properties, reaction energy profiles, and spectroscopic characteristics. researchgate.net While studies focusing specifically on this compound are part of broader research, the approaches are well-established. Future computational work could focus on:

Catalyst Design: Modeling the interaction of this compound with novel catalysts to predict their efficacy and selectivity, thereby guiding experimental efforts.

Reaction Mechanism Elucidation: Mapping the detailed potential energy surfaces for complex, multi-step reactions involving this compound to understand the origins of stereoselectivity.

Prediction of Material Properties: Calculating properties such as the heat of formation and density for new energetic materials derived from this compound to assess their potential performance and stability.

Q & A

Q. What safety precautions are essential when handling Methyl nitroacetate in laboratory settings?

this compound requires strict safety protocols due to its corrosive properties and potential explosive decomposition under heat, friction, or shock. Key precautions include: